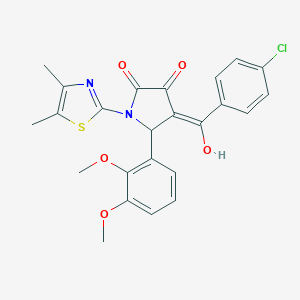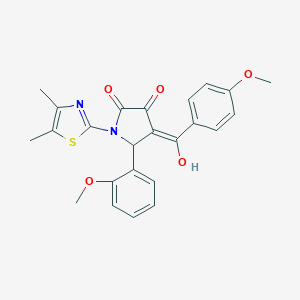![molecular formula C26H30N2O4 B265439 (E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B265439.png)
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate is a molecule that is commonly known as MitoQ. MitoQ is a derivative of ubiquinone, which is a coenzyme that is found in cells. MitoQ is a powerful antioxidant that has the ability to target mitochondria, which are the energy-producing organelles found in cells.
Wirkmechanismus
MitoQ works by targeting mitochondria and neutralizing free radicals that are produced during the process of oxidative phosphorylation. MitoQ is able to penetrate the mitochondrial membrane and accumulate in the inner mitochondrial membrane, where it can neutralize free radicals and prevent oxidative damage. MitoQ also has the ability to improve mitochondrial function by increasing ATP production and reducing oxidative stress.
Biochemical and Physiological Effects:
MitoQ has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve mitochondrial function, and protect against cell death. MitoQ has also been shown to improve cardiovascular function, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MitoQ in lab experiments is its ability to target mitochondria and improve mitochondrial function. This can be useful in studying diseases that are associated with mitochondrial dysfunction. However, one of the limitations of using MitoQ in lab experiments is its high cost and complexity of synthesis.
Zukünftige Richtungen
There are many potential future directions for the study of MitoQ. One area of research is the use of MitoQ in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the use of MitoQ in treating cardiovascular disease. Additionally, there is potential for the use of MitoQ in treating cancer. Further research is needed to fully understand the potential of MitoQ in treating these diseases.
Synthesemethoden
The synthesis of MitoQ involves the reaction of ubiquinone with decyltriphenylphosphonium bromide and 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography. The synthesis of MitoQ is a complex process that requires careful attention to detail and a high level of expertise.
Wissenschaftliche Forschungsanwendungen
MitoQ has been extensively studied for its potential use in treating a variety of diseases. It has been shown to have a protective effect on mitochondria, which can help to prevent cell death and improve cellular function. MitoQ has been studied for its potential use in treating diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular disease. It has also been studied for its potential use in treating cancer.
Eigenschaften
Molekularformel |
C26H30N2O4 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O4/c1-5-16-32-21-9-6-8-20(17-21)23-22(24(29)19-12-10-18(2)11-13-19)25(30)26(31)28(23)15-7-14-27(3)4/h5-6,8-13,17,23,29H,1,7,14-16H2,2-4H3/b24-22+ |
InChI-Schlüssel |
NKYWJRVVLLUPOK-ZNTNEXAZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OCC=C)/[O-] |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OCC=C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OCC=C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)
![5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265371.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)
![(E)-1-benzofuran-2-yl{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265374.png)
![(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265377.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)
![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)
